PSB-16671
Description
Properties
Molecular Formula |
C17H10F4N2 |
|---|---|
Molecular Weight |
318.27 |
IUPAC Name |
Di(5,7-difluoro-1H-indole-3-yl)methane |
InChI |
InChI=1S/C17H10F4N2/c18-10-2-12-8(6-22-16(12)14(20)4-10)1-9-7-23-17-13(9)3-11(19)5-15(17)21/h2-7,22-23H,1H2 |
InChI Key |
VOZFGFKTXNHCLF-UHFFFAOYSA-N |
SMILES |
FC1=CC(F)=CC2=C1NC=C2CC3=CNC4=C3C=C(F)C=C4F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PSB-16671; PSB 16671; PSB16671 |
Origin of Product |
United States |
Pharmacological Characterization of Psb 16671 As a Gpr84 Modulator
Agonistic Properties of PSB-16671 at GPR84
This compound is recognized as a novel activator of GPR84, stimulating the receptor in cell-based assays researchgate.netnih.govmedkoo.com. In human GPR84, it demonstrates an EC50 of 41.3 nM in cAMP accumulation assays, indicating its potency in activating this signaling pathway researchgate.netnih.govmedkoo.comontosight.aiuni.lu. However, in β-Arrestin assays, this compound shows a considerably higher EC50 of 5.47 µM, suggesting a biased agonism profile where it preferentially activates Gαi-mediated signaling over β-arrestin recruitment researchgate.netnih.govmedkoo.comontosight.ainih.gov.
| Assay Type | EC50 (Human GPR84) | Signaling Pathway |
|---|---|---|
| cAMP Accumulation | 41.3 nM researchgate.netnih.govmedkoo.comontosight.aiuni.lu | Gαi-mediated |
| β-Arrestin Recruitment | 5.47 µM researchgate.netnih.govmedkoo.com | β-Arrestin |
Orthosteric Activation Mechanisms of GPR84 by this compound
While initially described as both orthosteric and allosteric researchgate.netnih.govmedkoo.com, detailed studies have elucidated that this compound binds to a site topographically distinct from the classical orthosteric site of GPR84 github.ioacs.org. This is evidenced by the observation that this compound largely retains its agonist function even when key residues associated with orthosteric ligand detection (phenylalanine 170EL2, phenylalanine 335F6.51, and tryptophan 3607.43) are mutated to alanine (B10760859), a scenario that significantly impairs or abolishes the activity of true orthosteric agonists github.ioacs.org. This indicates that this compound mediates its agonistic effects through an allosteric mechanism, influencing receptor conformation to promote G protein activation.
Allosteric Modulation of GPR84 by this compound
This compound acts as a highly effective positive allosteric modulator (PAM) of GPR84 github.iokib.ac.cndcchemicals.comfishersci.co.uk. This allosteric interaction signifies that this compound can enhance the functional responses of orthosteric GPR84 agonists without necessarily binding to the same site.
Positive Allosteric Modulatory Effects of this compound on Orthosteric GPR84 Agonists
This compound significantly increases the potency of various orthosteric GPR84 agonists. For instance, in studies utilizing [³⁵S]GTPγS binding assays, this compound was shown to be the most effective PAM for the potency of decanoic acid and Compound-1 (2-(hexylthiol)pyrimidine-4,6 diol) kib.ac.cndcchemicals.com. It yielded high affinity cooperativity factors (α values) of 245±1.5 for decanoic acid and 452±1.3 for Compound-1, demonstrating a substantial enhancement of their effects kib.ac.cndcchemicals.com. This modulatory action involves both affinity and efficacy modulation for certain orthosteric agonists, such as embelin (B1684587) and C-10, or primarily affinity modulation with only marginal effects on efficacy for full agonists like Compound-1 github.ioacs.org. Furthermore, this compound has been shown to substantially increase the potency of 2-HTP and 6-OAU in arrestin-3 interaction studies uni.lu.
| Orthosteric Agonist | Affinity Cooperativity Factor (α) with this compound | Mechanism of Modulation |
|---|---|---|
| Decanoic acid | 245 ± 1.5 kib.ac.cndcchemicals.com | Affinity and Efficacy Modulation (for some) github.ioacs.org |
| Compound-1 (2-HTP) | 452 ± 1.3 kib.ac.cndcchemicals.com | Predominantly Affinity Modulation github.ioacs.org |
| Embelin | N/A (Potency increase observed) github.ioacs.org | Affinity and Efficacy Modulation github.ioacs.org |
Ligand Binding Dynamics and Affinity at GPR84
Mathematical analysis of allosteric interactions has provided quantitative insights into this compound's binding affinity at GPR84. This compound binds to human GPR84 with a significantly higher affinity compared to other known ligands. Specifically, it demonstrates a 360-fold higher affinity than decanoic acid and a 5-fold higher affinity than DIM github.ioacs.orgkib.ac.cn. The estimated binding affinity for this compound at mouse GPR84 (average KA: 0.94 µM) was found to be equivalent to that observed for the human orthologue. Conversely, another orthosteric agonist, Compound-1, exhibits a 14-fold higher avidity than this compound github.ioacs.org. The allosteric KB value for this compound is reported as 634 nM researchgate.netnih.gov.
| Ligand | Relative Affinity to Human GPR84 (vs. Decanoic acid) | Relative Affinity to Human GPR84 (vs. DIM) | Allosteric KB (nM) | Average KA (Mouse GPR84) |
|---|---|---|---|---|
| This compound | 360-fold higher github.ioacs.orgkib.ac.cn | 5-fold higher github.ioacs.orgkib.ac.cn | 634 researchgate.netnih.gov | 0.94 µM |
| Compound-1 (2-HTP) | N/A (14-fold higher avidity than this compound) github.ioacs.org | N/A | N/A | 81.5 nM |
Receptor Target Selectivity Profile of this compound
This compound demonstrates a notable selectivity profile for GPR84. It is selective against phylogenetically related fatty acid receptors, including FFA1 and FFA4, and also lacks activity at the arylhydrocarbon receptor nih.govresearchgate.netnih.govmedkoo.comontosight.ainih.gov.
However, studies have revealed certain "off-target" liabilities, particularly in mouse bone marrow-derived neutrophils. In these cells, this compound's capacity to promote G protein activation was predominantly non-GPR84 mediated, as its effects were not blocked by a GPR84 antagonist and were preserved in neutrophils isolated from GPR84-deficient mice nih.govnih.gov. This contrasts with its behavior in human neutrophils, where its effects were largely mediated by GPR84 nih.gov. These findings highlight the importance of species-specific considerations when characterizing GPR84 ligands.
Differentiation from Related Fatty Acid Receptors (FFA1, FFA4)
A key aspect of this compound's pharmacological profile is its high selectivity. This compound has been shown to be highly selective for GPR84, exhibiting no significant activation of the long-chain free fatty acid receptors FFA1 (GPR40) and FFA4 (GPR120) nih.gov. This differentiation is critical for ensuring that observed biological effects are specifically attributable to GPR84 modulation, minimizing confounding activities at closely related receptors that also respond to fatty acids. Furthermore, this compound demonstrated a lack of activity at the phylogenetically related orphan receptor GPR35.
Selectivity against Arylhydrocarbon Receptor and Other GPCRs
Beyond its differentiation from related fatty acid receptors, this compound also exhibits selectivity against other important targets, including the arylhydrocarbon receptor (AhR). Despite the known activity of its parent compound, diindolylmethane (DIM), at the AhR, this compound has been confirmed to lack activity at this receptor nih.gov. This selectivity is a significant advantage, as it reduces the likelihood of off-target effects that could complicate the interpretation of research findings or lead to undesirable physiological outcomes if developed therapeutically. The compound's demonstrated lack of activity at FFA1, FFA4, and GPR35 further underscores its specificity within the broader GPCR family.
Detailed Research Findings
The pharmacological characterization of this compound involves various assays to determine its potency, efficacy, and selectivity. Key findings are summarized in the table below:
| Assay Type | Target | This compound Activity | Value | Unit | Reference |
| cAMP Accumulation | Human GPR84 | EC50 | 41.3 | nM | nih.gov |
| β-Arrestin Recruitment | Human GPR84 | EC50 | 5.47 | µM | nih.gov |
| Allosteric Modulation | Human GPR84 | KB | 634 | nM | nih.gov |
| Allosteric Modulation | Human GPR84 (PAM for Decanoic Acid) | Affinity Co-operativity Factor (α) | 245 ± 1.5 | - | |
| Allosteric Modulation | Human GPR84 (PAM for Compound-1) | Affinity Co-operativity Factor (α) | 452 ± 1.3 | - |
Structure Activity Relationship Sar Studies Leading to and from Psb 16671
Diindolylmethane (DIM) as a Lead Scaffold for GPR84 Agonists
Diindolylmethane (DIM), a compound derived from the digestion of indole-3-carbinol (B1674136) found in cruciferous vegetables, was identified as a heterocyclic, nonlipid-like agonist for the GPR84 receptor. uni.lucmdm.twuni.lu This natural product-derived compound served as a crucial lead scaffold due to its ability to activate GPR84 at submicromolar concentrations. fishersci.co.uk Unlike many other GPR84 agonists which are lipid-like, DIM's distinct chemical structure suggested a different mode of interaction with the receptor. Early research characterized DIM as an ago-allosteric agonist of GPR84, indicating that it binds to a site topographically distinct from the orthosteric binding site typically occupied by medium-chain fatty acids (MCFAs). The identification of DIM as a GPR84 agonist provided a novel chemical starting point for further medicinal chemistry efforts aimed at developing more potent and selective GPR84 ligands. uni.lu
Rational Design and Synthesis of PSB-16671 Derivatives
Building upon DIM as the lead scaffold, a broad range of diindolylmethane derivatives were synthesized to systematically explore their structure-activity relationships at GPR84. uni.lucmdm.twuni.lu The synthesis typically involved the condensation of indoles with formaldehyde (B43269) in water under microwave irradiation. uni.lucmdm.twuni.lu The rational design process aimed to improve the potency and selectivity of GPR84 agonists. Key structural modifications targeted included:
Substitution of the indole (B1671886) rings: Investigations explored various symmetrical and unsymmetrical substitution patterns on the indole rings. uni.lu
Modification of the 3,3'-methylene linker: This involved monosubstitution of the methylene (B1212753) (CH₂) linker with alkyl and aryl residues, or its replacement by a carbonyl group. uni.lu
Oxidation and reduction of the diindolylmethane ring system: Subsequent partial reduction of oxidized forms was also explored. uni.lu
Among these derivatives, di(5,7-difluoro-1H-indole-3-yl)methane, known as this compound, emerged as a highly potent GPR84 agonist. uni.lucmdm.tw
Impact of Chemical Modifications on GPR84 Agonist Potency and Efficacy
The SAR studies revealed a "steep" relationship between structural modifications and GPR84 activity. uni.lucmdm.twuni.lu Specifically, the introduction of small lipophilic residues at the 5- and/or 7-positions of the indole rings in 3,3'-diindolylmethanes significantly enhanced activity in cAMP assays. uni.lucmdm.tw
This compound (di(5,7-difluoro-1H-indole-3-yl)methane) demonstrated remarkable potency, activating human GPR84 with an EC₅₀ of 41.3 nM in cAMP accumulation assays. uni.lucmdm.tw For comparison, di(5-fluoro-1H-indole-3-yl)methane (PSB-15160) showed an EC₅₀ of 80.0 nM. uni.lucmdm.tw
The impact of chemical modifications extended beyond potency, influencing the efficacy and signaling bias. In β-arrestin assays, the SARs for these compounds were observed to be different, indicating biased agonism. uni.lucmdm.tw this compound exhibited an EC₅₀ of 5.47 µM in β-arrestin assays, suggesting a preference for Gᵢ-mediated adenylyl cyclase inhibition over β-arrestin recruitment compared to DIM.
Further functional studies using [³⁵S]GTPγS binding assays confirmed that this compound not only possessed higher potency but also displayed markedly greater efficacy than the parent compound DIM in activating human GPR84. This compound also demonstrated selectivity against related fatty acid receptors (FFAR1 and FFAR4) and the arylhydrocarbon receptor. uni.lucmdm.tw
A key finding from these studies was this compound's role as a potent positive allosteric modulator (PAM) of orthosteric GPR84 agonists. Mathematical analysis of allosteric interactions showed that this compound binds to human GPR84 with a 5-fold higher affinity than DIM and a 360-fold higher affinity than decanoic acid. This allosteric modulation significantly increased the potency of orthosteric agonists.
Despite its potent on-target activity, studies in mouse bone marrow-derived neutrophils revealed that this compound could also activate G-proteins through "off-target" mechanisms not mediated by GPR84, a characteristic not observed with DIM. fishersci.co.uk However, in human neutrophils, the effects of this compound were predominantly mediated via GPR84.
Table 1: Potency of Selected Diindolylmethane Derivatives at Human GPR84
| Compound | EC₅₀ (cAMP accumulation assay, nM) uni.lucmdm.tw | EC₅₀ (β-arrestin assay, µM) |
| DIM | - | - |
| PSB-15160 | 80.0 | - |
| This compound | 41.3 | 5.47 |
Conformational Insights and Ligand-Binding Site Interactions of this compound within GPR84
Comprehensive studies, including homology modeling, mutational analysis, and docking studies, have provided significant insights into the binding mode of this compound within GPR84. It has been established that both DIM and its derivative this compound bind to an allosteric site that is spatially distinct from the orthosteric binding site.
Crucially, the agonist functions of DIM and this compound were maintained even when key residues associated with orthosteric ligand recognition and function (such as arginine 172, phenylalanine 170EL2, phenylalanine 335F6.51, and tryptophan 3607.43) were mutated. This observation further supports their allosteric binding mechanism, as the activity of orthosteric agonists would typically be lost or significantly reduced upon such mutations.
The allosteric nature of this compound's interaction with GPR84 was also demonstrated by its non-competitive antagonism by compound 837, a GPR84 antagonist. Increasing concentrations of compound 837 depressed the maximal response to this compound, characteristic of a non-competitive interaction.
Gpr84 Mediated Cellular and Molecular Signaling Pathways Initiated by Psb 16671
G Protein Coupling Selectivity of PSB-16671 (e.g., Gαi/o Family)
Activation of GPR84 is primarily characterized by its selective coupling to pertussis toxin-sensitive G protein families, specifically the Gαi/o family github.iouni.lu. Research indicates that GPR84 activation preferentially recruits Gαi1/2 and Gαi3 over Gαo and Gαz G proteins, as demonstrated through BRET-based GPR84 SPASM biosensors uni.lufishersci.co.uk.
This compound functions as an agonist of GPR84 googleapis.comkib.ac.cnrna-society.orguni.lu. In cell lines engineered to express human or mouse GPR84, this compound has been shown to act as an effective on-target activator uni.lu. However, studies in mouse bone marrow-derived neutrophils have revealed that this compound can also activate G proteins through GPR84-independent mechanisms, as its effects were observed even in GPR84 knockout mice github.iouni.luuni.lu. This suggests potential off-target liabilities in certain murine primary cell contexts github.iouni.lu. Conversely, in human neutrophils, the effects of this compound on G protein activation were predominantly mediated by GPR84, as these effects were successfully blocked by a GPR84 antagonist uni.lu.
Modulation of Intracellular Second Messenger Systems by this compound
This compound significantly modulates intracellular second messenger systems, particularly those involving cyclic AMP (cAMP) and G protein activation, as assessed by [35S]GTPγS binding assays.
Cyclic AMP (cAMP) Accumulation Assays
This compound is a potent activator of human GPR84 in cAMP accumulation assays, exhibiting an EC50 of 41.3 nM googleapis.comkib.ac.cnrna-society.orgcmdm.tw. This compound demonstrates higher potency compared to its parent compound, 3,3′-diindolylmethane (DIM), in inhibiting forskolin-induced cAMP accumulation. Structure-activity relationships (SARs) studies have highlighted this compound as one of the most potent agonists in this assay, indicating a steep relationship between its chemical structure and its ability to modulate cAMP levels cmdm.tw.
Guanosine 5'-O-[γ-thio]triphosphate ([35S]GTPγS) Binding Assays
The [35S]GTPγS binding assay is a crucial method for quantifying the extent of G protein activation. This compound has been shown to promote a concentration-dependent increase in [35S]GTPγS binding. In membranes prepared from HEK293 cells expressing mouse GPR84, this compound demonstrated notably greater efficacy in stimulating [35S]GTPγS binding compared to DIM github.iouni.lu.
Furthermore, this compound acts as a highly effective positive allosteric modulator (PAM) of orthosteric GPR84 agonists. In [35S]GTPγS binding assays, it significantly enhanced the potency of decanoic acid and another compound (referred to as compound-1 in the source), yielding affinity co-operativity factors (α) of 245 ± 1.5 and 452 ± 1.3, respectively. This allosteric modulation implies that this compound binds to a site topographically distinct from the orthosteric site uni.lu. Mathematical analyses have indicated that this compound binds to human GPR84 with approximately 360-fold higher affinity than decanoic acid and 5-fold higher affinity than DIM uni.lufishersci.co.uk. While this compound's effects on [35S]GTPγS binding in human neutrophils were consistent with GPR84 mediation, its stimulation in mouse bone marrow-derived neutrophils was predominantly GPR84-independent uni.luuni.lu.
Biased Agonism Profile of this compound at GPR84
This compound exhibits a distinct biased agonism profile at GPR84, preferentially activating G protein-mediated pathways over β-arrestin recruitment.
Differential Recruitment of Beta-Arrestin versus G Protein Pathways
This compound displays a clear bias towards Gαi-mediated adenylyl cyclase inhibition when compared to β-arrestin recruitment, a characteristic also observed with its analogue PSB-15160 github.iouni.lu. In β-arrestin recruitment assays, this compound demonstrates an EC50 of 5.47 µM googleapis.comkib.ac.cnrna-society.org. This potency is significantly lower (132-fold) in β-arrestin assays compared to its potency in cAMP accumulation assays, strongly suggesting its Gαi-pathway biased nature. This differential activity indicates that the structure-activity relationships for G protein activation and β-arrestin recruitment are distinct for this compound cmdm.tw. Notably, this compound has been reported not to promote GPR84 phosphorylation in certain assays.
Functional Selectivity Implications for GPR84 Signaling
The Gαi-pathway biased agonism of this compound has significant functional implications for GPR84 signaling. Its ability to selectively activate the GPR84-Gi pathway with minimal β-arrestin recruitment suggests that it could promote more sustained macrophage phagocytosis of cancer cells compared to less biased agonists like 6-n-octylaminouracil (6-OAU). This functional selectivity highlights that biased agonism at GPR84 can lead to the selective activation of specific functional responses within immune cells. The distinct signaling profile of this compound, favoring G protein activation, underscores the potential for different GPR84 agonists to elicit varied cellular outcomes in immune cell types.
Comparative and Orthologue Specific Pharmacology of Psb 16671
Species-Specific Receptor Activation by PSB-16671 (e.g., Human vs. Mouse GPR84)
This compound demonstrates effective on-target activation and high co-operativity with GPR84 in both human and mouse orthologues nih.govnus.edu.sgnih.gov. Studies conducted in cells transfected to express either human or mouse GPR84, as well as in lipopolysaccharide (LPS)-activated human and mouse immune cell lines, consistently show that this compound directly mediates activation and co-operativity effects via GPR84 nih.govnus.edu.sgnih.govacs.org.
A notable characteristic observed across various GPR84 agonists, including this compound, is the remarkable similarity in potency between human and mouse orthologues when assessing GPR84-specific activation sci-hub.se. Further mathematical analysis has corroborated this, indicating that the estimated binding affinities of this compound for mouse GPR84 are comparable to those observed for the human orthologue cam.ac.uk.
Despite the similar agonist pharmacology of this compound across human and mouse GPR84, it is crucial to note that GPR84 antagonists can exhibit significant species-specific variations in their pharmacological profiles. For instance, the GPR84 antagonist compound 107 displays a considerably lower affinity for mouse GPR84 compared to human GPR84 researchgate.netgla.ac.uk. Its potency in blocking the effects of this compound was approximately 50-fold lower at mouse GPR84 compared to the human orthologue gla.ac.uk. This highlights a critical consideration in translational research involving GPR84 ligands, where antagonist efficacy may not directly translate between species.
Identification and Characterization of Off-Target Effects of this compound
While this compound is a potent and selective GPR84 agonist in many contexts, research has uncovered specific off-target effects, particularly in murine models.
Non-GPR84 Mediated Effects in Specific Cell Types (e.g., Mouse Bone Marrow-Derived Neutrophils)
Antagonist Insensitivity: A GPR84 antagonist, compound 107, which effectively blocked this compound's GPR84-mediated effects in transfected cells and RAW264.7 macrophage-like cells, failed to attenuate its effects in mouse bone marrow-derived neutrophils nih.govsci-hub.senih.govresearchgate.net.
Persistence in GPR84 Knockout Models: The G-protein activation induced by this compound was preserved in neutrophils isolated from GPR84-deficient mice, further confirming that these effects were not mediated by the GPR84 receptor itself sci-hub.senih.govnus.edu.sgnih.govresearchgate.net.
Potency Differences: The potency of this compound in membranes derived from mouse bone marrow-derived neutrophils (both wild-type and GPR84-deficient) was approximately 10-fold lower than in RAW264.7 cells nih.gov. Furthermore, the stimulation produced by this compound in these neutrophils was markedly higher than that induced by 2-HTP, a known orthosteric GPR84 agonist, suggesting the involvement of non-GPR84 pathways nih.gov.
Conversely, in human neutrophils, the effects of this compound were predominantly mediated by GPR84, as evidenced by their inhibition by compound 107 nih.gov. This highlights a crucial species-specific difference in the pharmacological profile of this compound, indicating that its off-target liabilities are particularly pronounced in mouse bone marrow-derived neutrophils sci-hub.senih.gov.
Interaction with Cannabinoid Receptors (CB1, CB2)
Research has also investigated the interaction of this compound with cannabinoid receptors. Data from radioligand binding assays indicate that this compound exhibits micromolar affinity for the human cannabinoid receptor type 2 (CB2), while showing very weak or negligible activity at the human cannabinoid receptor type 1 (CB1) d-nb.info.
The binding characteristics of this compound at human CB1 and CB2 receptors are summarized in the table below:
Table 1: Binding Affinity of this compound at Human Cannabinoid Receptors
| Receptor | Ligand (Compound 70) | Ki (µM) | Maximal Inhibition (%) |
| Human CB1 | This compound | >5 (23% inhibition at 5 µM) | 71% |
| Human CB2 | This compound | 2.64 ± 0.28 | 100% |
(Note: This table is presented in a static format but is intended to represent an interactive data table.)
This data indicates that this compound interacts with the CB2 receptor with a Ki of 2.64 µM, achieving full inhibition, whereas its activity at the CB1 receptor is considerably lower, with only 23% inhibition observed at a concentration of 5 µM d-nb.info.
Methodological Considerations for Distinguishing On-Target vs. Off-Target Pharmacology of this compound
Distinguishing between on-target (GPR84-mediated) and off-target pharmacological effects of this compound is critical for accurate interpretation of experimental results and for advancing the understanding of GPR84 biology. Several methodological approaches are employed to achieve this distinction:
Pharmacological Antagonism: The use of highly selective GPR84 antagonists, such as compound 107 or GLPG1205, is a primary strategy. If an observed effect of this compound is truly GPR84-mediated, it should be concentration-dependently blocked by a specific GPR84 antagonist. The inability of such an antagonist to inhibit an effect strongly suggests an off-target mechanism, as demonstrated in mouse bone marrow-derived neutrophils nih.govsci-hub.senih.govnih.govresearchgate.net.
Genetic Knockout Models: Employing cells or tissues derived from GPR84-deficient (knockout) animals provides definitive evidence for on-target activity. If this compound elicits a response in the absence of the GPR84 receptor, that effect is unequivocally off-target. This approach was instrumental in identifying the non-GPR84 mediated effects of this compound in mouse bone marrow-derived neutrophils nih.govsci-hub.senih.govnus.edu.sgnih.govresearchgate.netacs.org.
Comparative Cell Type and Species Studies: Analyzing the effects of this compound across different cell lines or primary cell types, and between human and mouse systems, can reveal discrepancies that point to off-target interactions. For example, the distinct pharmacological profile of this compound in human neutrophils versus mouse bone marrow-derived neutrophils highlighted a species- and cell-specific off-target effect nih.govsci-hub.senih.govresearchgate.net.
Comparison with Orthosteric Agonists: Contrasting the functional responses of this compound (an allosteric/orthosteric activator) with those of well-characterized orthosteric GPR84 agonists (e.g., 2-HTP) can provide insights. Differences in efficacy or the pattern of G-protein activation, particularly when coupled with antagonist studies, can indicate the involvement of non-GPR84 pathways nih.gov.
Quantitative Pharmacological Analysis: Precise measurement of potency (e.g., EC50, IC50) and binding affinity (e.g., Ki) values across various assays and receptor orthologues is fundamental. Discrepancies in these quantitative parameters can signal off-target interactions or species-specific differences in receptor pharmacology nih.govacs.orgcam.ac.ukresearchgate.netgla.ac.uk.
Probe-Dependence Analysis: In the context of allosteric modulation, the concept of "probe-dependence" suggests that the degree of allosteric interaction can vary depending on the orthosteric agonist used. Investigating such nuances can help elucidate the specific binding modes of this compound and identify potential interactions with other sites nih.govcam.ac.uk.
High-Throughput Screening and Safety Pharmacology Databases: Leveraging extensive in vitro safety pharmacology databases, which screen compounds against a broad panel of targets, can proactively identify potential off-target activities and predict adverse drug reactions biorxiv.org. Similarly, high-content protein-fragment complementation assays (PCAs) can directly probe biochemical pathways in living cells to uncover hidden phenotypes and off-target effects nih.gov.
These methodological considerations collectively contribute to a comprehensive understanding of this compound's pharmacology, enabling researchers to accurately attribute observed effects to GPR84 or to identify and characterize its off-target interactions.
Methodological Approaches in Investigating Psb 16671 and Gpr84 Biology
In Vitro Receptor Activation Assays (e.g., cAMP, β-arrestin, [35S]GTPγS)
In vitro receptor activation assays are fundamental for characterizing the functional activity of ligands like PSB-16671 at GPR84. These assays provide quantitative data on ligand potency and efficacy in stimulating or inhibiting receptor-mediated signaling pathways.
cAMP Accumulation Assays : this compound has been shown to activate human GPR84 in cAMP accumulation assays. It demonstrates an EC50 of 41.3 nM in these studies, indicating its potency in modulating intracellular cyclic AMP levels via GPR84. bindingdb.orgprobechem.comuni.lu
β-arrestin Recruitment Assays : Beyond G protein signaling, the recruitment of β-arrestin to GPR84 is also assessed. This compound exhibits an EC50 of 5.47 µM in β-arrestin assays. bindingdb.orguni.lu The observed differences in structure-activity relationships (SARs) between cAMP and β-arrestin assays for this compound and related compounds suggest biased agonism at GPR84. probechem.com Notably, unlike orthosteric agonists such as 2-HTP and 6-OAU, this compound does not promote the phosphorylation of specific GPR84 residues, a process often linked to arrestin interactions. googleapis.comnih.gov
[35S]GTPγS Binding Assays : These assays measure the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins in membrane preparations. This compound promotes [35S]GTPγS binding in a concentration-dependent manner in membranes expressing human GPR84-Gαi2 fusion protein, with a pEC50 of 6.28 ± 0.05. kib.ac.cngoogleapis.com In these assays, this compound displayed markedly greater efficacy compared to 3,3′-diindolylmethane (DIM). kib.ac.cn However, it is important to note that in mouse bone marrow-derived neutrophils, this compound's capacity to activate G proteins was largely off-target, as this effect was not blocked by a GPR84 antagonist and persisted in GPR84 knock-out neutrophils. kib.ac.cnfishersci.co.uknih.gov Conversely, in human neutrophils, this compound's effects were predominantly mediated by GPR84. kib.ac.cninvivochem.cn
Table 1: this compound Potency and Efficacy in In Vitro Assays (Note: In a live interactive environment, this table would allow sorting and filtering.)
| Assay Type | Target (Species) | EC50 / pEC50 / Efficacy | Reference |
| cAMP Accumulation | Human GPR84 | EC50 = 41.3 nM | bindingdb.orgprobechem.comuni.lu |
| β-arrestin Recruitment | Human GPR84 | EC50 = 5.47 µM | bindingdb.orguni.lu |
| [35S]GTPγS Binding | Human GPR84-Gαi2 | pEC50 = 6.28 ± 0.05 | kib.ac.cngoogleapis.com |
| [35S]GTPγS Binding | Mouse GPR84-Gαi2 | Similar Efficacy to 2-HTP | kib.ac.cn |
Recombinant Cell Line Models for GPR84 Expression and Functional Studies (e.g., Flp-In T-REx 293, CHO cells)
Recombinant cell lines are crucial for studying GPR84 in a controlled environment, allowing for the overexpression of the receptor and its variants.
Flp-In T-REx 293 Cells : These cells are widely utilized for inducible expression of GPR84 constructs. For instance, human GPR84 fused with enhanced Yellow Fluorescent Protein (hGPR84-eYFP) or GPR84-Gαi2 fusion proteins are stably expressed in Flp-In T-REx 293 cells, often induced by doxycycline. kib.ac.cngoogleapis.comuni.luuni.lu These models are instrumental for detailed pharmacological characterization, including [35S]GTPγS binding assays and arrestin-3 interaction studies, enabling the assessment of this compound's direct effects on GPR84. kib.ac.cngoogleapis.comuni.lu
CHO Cells : Chinese Hamster Ovary (CHO) cells engineered to express GPR84 (GPR84-CHO cells) are employed in cAMP assays to evaluate the potency and specificity of GPR84 antagonists. dcchemicals.comrna-society.org
Primary Cell and Immortalized Immune Cell Line Models (e.g., Mouse RAW264.7, Human U937 and THP-1 Monocytes, Neutrophils)
To bridge the gap between recombinant systems and in vivo physiology, various primary and immortalized immune cell lines are used to investigate GPR84 biology and the effects of compounds like this compound in a more physiologically relevant context.
Mouse RAW264.7 Cells : This mouse monocyte-macrophage cell line is a common model for studying immune responses. Treatment with lipopolysaccharide (LPS) promotes the upregulation of GPR84 expression in RAW264.7 cells. fishersci.co.uk Functional studies in RAW264.7 cells have shown that this compound and the orthosteric GPR84 agonist 2-HTP exhibit similar efficacy in promoting [35S]GTPγS binding. kib.ac.cn The pharmacology of GPR84 ligands in RAW264.7 cells generally aligns with observations in transfected cells expressing mouse GPR84. invivochem.cn
Human U937 and THP-1 Monocytes : These human monocytic cell lines are extensively used in inflammation research to model monocyte and macrophage activities. Upregulation of GPR84 expression has been observed in THP-1 cells following LPS treatment. fishersci.co.uknih.gov this compound has been investigated in these human immune cell models, demonstrating direct activation and co-operativity mediated by GPR84. kib.ac.cn
Neutrophils (Mouse and Human) : Studies on primary neutrophils, isolated from mouse bone marrow or human blood, provide insights into GPR84 function in highly relevant immune cells. While this compound activates G proteins in mouse bone marrow-derived neutrophils, this effect has been identified as largely off-target and independent of GPR84, as it persists in GPR84 knock-out mice and is not blocked by GPR84 antagonists in this specific cell type. kib.ac.cnfishersci.co.uknih.gov In contrast, the effects of this compound in human neutrophils are predominantly mediated by GPR84. kib.ac.cninvivochem.cn
Genetic Modulation Techniques (e.g., GPR84 Knock-out Models)
Genetic modulation, particularly the use of GPR84 knock-out models, is critical for confirming on-target effects and discerning receptor-dependent mechanisms from off-target activities.
GPR84 Knock-out Mice : GPR84 knock-out mouse lines are invaluable for validating the specific role of GPR84 in mediating the effects of compounds like this compound. For example, the observation that this compound could still activate G proteins in mouse bone marrow-derived neutrophils isolated from GPR84 knock-out mice, and that this activity was not blocked by a GPR84 antagonist, provided strong evidence of off-target effects in this context. kib.ac.cnfishersci.co.uknih.gov Such models are essential for avoiding incorrect attribution of physiological functions to GPR84.
Advanced Biophysical Techniques for Ligand-Receptor Interaction Studies (e.g., BRET-based Biosensors)
Advanced biophysical techniques, such as Bioluminescence Resonance Energy Transfer (BRET)-based biosensors, offer real-time insights into ligand-receptor interactions and downstream signaling events in living cells.
BRET-based Biosensors : BRET biosensors are widely used to study G protein-coupled receptor (GPCR) biology, including protein-protein interactions (e.g., receptor-β-arrestin interactions) and the measurement of second messenger accumulation (e.g., cAMP levels). For GPR84, BRET-based GPR84 SPASM biosensors have revealed that GPR84 activation preferentially couples to the Gαi1/2 and Gαi3 G protein subfamilies over Gαo and Gαz. invivochem.cn The potency of this compound in activating GPR84 has also been assessed using BRET activation biosensors. fishersci.co.uk These techniques provide a dynamic and quantitative means to understand the signaling bias and functional selectivity of GPR84 ligands.
Mutagenesis Studies for Elucidating Key Residues in this compound Binding
Mutagenesis studies are instrumental in identifying specific amino acid residues within the GPR84 receptor that are critical for ligand binding and receptor activation, providing a molecular basis for pharmacological observations.
Orthosteric vs. Allosteric Binding Sites : Mutagenesis studies have differentiated the binding modes of orthosteric and allosteric GPR84 ligands. For orthosteric agonists like medium-chain fatty acids (MCFAs), arginine 172 (Arg172) in extracellular loop 2 (ECL2) plays a crucial role in coordinating their carboxylate head group. nih.govinvivochem.cn
This compound Allosteric Binding : this compound, as an allosteric agonist, binds to a site topographically distinct from the orthosteric site. Its agonist function remains largely unaffected by mutations in residues critical for orthosteric ligand activity, such as Arg172, where only a small reduction in potency and no decline in efficacy were observed. googleapis.cominvivochem.cn
Key Residues for this compound Effects : Initial mutagenesis studies have provided support for the binding pose of certain GPR84 antagonists. Alterations to alanine (B10760859) at phenylalanine 101 (Phe101), phenylalanine 335 (Phe335), and tryptophan 360 (Trp360) resulted in a substantial loss of affinity for an antagonist to block this compound-promoted [35S]GTPγS binding. uni.lu This indicates the involvement of these residues in the allosteric binding or modulation of GPR84 by this compound. Specifically, at wild-type GPR84, this compound showed a pEC50 of 6.70 ± 0.05, which was largely maintained at Phe101Ala (6.97 ± 0.29) and Trp360Ala (7.17 ± 0.08) mutants, but significantly reduced at Phe335Ala (5.88 ± 0.02). uni.lu
Table 2: Effect of Mutagenesis on this compound Activity (pEC50 in [35S]GTPγS Binding) (Note: In a live interactive environment, this table would allow sorting and filtering.)
| GPR84 Variant | pEC50 (this compound) | Reference |
| Wild Type | 6.70 ± 0.05 | uni.lu |
| Phe101Ala | 6.97 ± 0.29 | uni.lu |
| Phe335Ala | 5.88 ± 0.02 | uni.lu |
| Trp360Ala | 7.17 ± 0.08 | uni.lu |
| Arg172Ala | Little affected | googleapis.com |
Psb 16671 As a Pharmacological Tool in Gpr84 Research
Utility of PSB-16671 for Interrogating GPR84 Function and Signaling
This compound, chemically known as di(5,7-difluoro-1H-indole-3-yl)methane, serves as a significant pharmacological tool in the study of G protein-coupled receptor 84 (GPR84) sci-hub.seacs.org. This compound is recognized as both a novel orthosteric and allosteric activator of GPR84 probechem.comdcchemicals.com. In human GPR84, this compound demonstrates potent activation, exhibiting an EC50 of 41.3 nM in cAMP accumulation assays acs.orgprobechem.comdcchemicals.com. Its potency is notably higher than that of its precursor, 3,3′-diindolylmethane (DIM) sci-hub.senih.govnih.gov.
A key characteristic of this compound is its biased agonism, where it preferentially promotes Gαi-mediated adenylyl cyclase inhibition with minimal β-arrestin recruitment sci-hub.seacs.orgprobechem.comnih.govsemanticscholar.orgnih.gov. This contrasts with other GPR84 agonists like 6-OAU, which can lead to significant β-arrestin recruitment and subsequent receptor desensitization semanticscholar.orgnih.govnih.gov. This compound also exhibits marked selectivity for GPR84 over related free fatty acid receptors, such as FFA1 and FFA4, and the aryl hydrocarbon receptor sci-hub.seacs.orgprobechem.comdcchemicals.comnih.gov.
Beyond its direct agonistic effects, this compound functions as a positive allosteric modulator (PAM) of orthosteric GPR84 agonists, including decanoic acid (C-10) and embelin (B1684587) cam.ac.ukresearchgate.net. This allosteric modulation can enhance both the affinity and efficacy of these orthosteric ligands cam.ac.uk. The distinct pharmacological profile of this compound, encompassing its potency, biased agonism, and allosteric properties, makes it valuable for dissecting specific GPR84 signaling pathways in various cellular contexts, including human and mouse immune cell lines nih.govresearchgate.net. Furthermore, it has been instrumental in investigations into GPR84 phosphorylation and internalization mechanisms gla.ac.uk.
The following table summarizes key pharmacological data for this compound:
| Parameter | Value (Human GPR84) | Reference |
| EC50 (cAMP accumulation) | 41.3 nM | acs.orgprobechem.comdcchemicals.com |
| EC50 (β-Arrestin assays) | 5.47 µM | probechem.comdcchemicals.com |
| Allosteric KB value | 634 nM | probechem.comdcchemicals.com |
| Bias | Gαi-biased | sci-hub.seacs.orgnih.govsemanticscholar.orgnih.gov |
Challenges in Defining Receptor Biology Using Tool Ligands with Pleiotropic Effects
Despite its utility, the application of this compound in GPR84 research is complicated by its currently undefined off-target liabilities sci-hub.senih.gov. A significant challenge arises from observations in mouse bone marrow-derived neutrophils, where this compound was found to activate G proteins equally effectively in both wild-type and GPR84 knockout mice sci-hub.senih.govnih.govsemanticscholar.orgresearchgate.netnih.gov. This indicates that a substantial portion of this compound's effect in this specific cell type is not mediated by GPR84 sci-hub.senih.govnih.govresearchgate.netnih.gov.
Crucially, this off-target activation in mouse neutrophils could not be blocked by a GPR84 antagonist, unlike its on-target effects observed in human neutrophils or in transfected cell systems expressing GPR84 sci-hub.senih.govnih.govresearchgate.net. In contrast, the parental ligand DIM did not exhibit this off-target characteristic sci-hub.senih.gov. Furthermore, the potency of this compound in mouse bone marrow-derived neutrophils was approximately tenfold lower than its potency in RAW264.7 cells, a mouse monocyte-macrophage cell line, further suggesting context-dependent off-target activity nih.gov.
These findings underscore a critical challenge in receptor biology: relying solely on tool ligands developed through medicinal chemistry programs, particularly when their assessed activity has been primarily limited to the intended target, can lead to misattribution of functions to the receptor under investigation nih.govresearchgate.netnih.gov. The pleiotropic effects of this compound in certain native mouse cell systems necessitate careful interpretation of experimental results and highlight the importance of using multiple pharmacological tools and genetic models (e.g., knockout mice) to definitively define GPR84's biological roles.
Contribution of this compound to Understanding GPR84's Physiological and Pathophysiological Roles
GPR84 is predominantly expressed on immune cells, and its expression levels are significantly upregulated under inflammatory conditions semanticscholar.orgnih.govnih.govfocusbiomolecules.com. Research indicates that GPR84 signaling largely contributes to pro-inflammatory responses and enhances phagocytic activities semanticscholar.orgnih.govnih.govfocusbiomolecules.com. This compound, with its Gαi-biased agonism, has provided valuable insights into these roles. For instance, its ability to selectively activate the GPR84-Gαi pathway with minimal β-arrestin recruitment suggests that it may promote more sustained macrophage phagocytosis of cancer cells compared to other agonists like 6-OAU, which can induce receptor desensitization at higher concentrations semanticscholar.orgnih.govnih.gov. This biased agonism offers a potential avenue for enhancing macrophage function in contexts such as cancer immune surveillance semanticscholar.orgnih.gov.
The use of this compound has contributed to a deeper understanding of the pro-inflammatory functions of GPR84 signaling in various pathological states, including fibrotic conditions nih.govnih.govresearchgate.net. While GPR84 has been implicated in conditions such as pain, atherosclerosis, and metabolic disorders, the specific contribution of this compound helps in dissecting the receptor's involvement by providing a tool with a distinct pharmacological profile nih.govcam.ac.uk. Its role as an allosteric modulator allows for the investigation of complex ligand-receptor interactions, which is crucial for fully characterizing GPR84's physiological and pathophysiological contributions nih.govcam.ac.uk. By enabling the differentiation of GPR84 signaling pathways, this compound aids in elucidating the downstream consequences of receptor activation and its relevance in disease progression and resolution.
Future Directions in Academic Research on Psb 16671 and Gpr84
Elucidation of Novel GPR84 Signaling Pathways Influenced by PSB-16671
This compound functions as both an orthosteric and allosteric activator of GPR84 ctdbase.orgbindingdb.org. Research indicates that GPR84 selectively couples to the pertussis toxin-sensitive Gαi/o G protein family, exhibiting a preferential recruitment of Gαi1/2 and Gαi3 over Gαo and Gαz ctdbase.org. This compound effectively promotes G protein activation in a concentration-dependent manner uni-goettingen.de.
A notable characteristic of this compound is its biased agonism, favoring Gαi-mediated adenylyl cyclase inhibition while showing minimal β-arrestin recruitment nih.govprobechem.comdcchemicals.comuni.lu. This bias suggests that this compound can activate G proteins without significantly promoting arrestin-3 interactions or regulating specific phosphorylation sites (pSer221/pSer224 and pThr263/pThr264) typically associated with arrestin-mediated receptor internalization and desensitization uni-goettingen.deuni.luuni.lu. This distinct signaling profile makes this compound a valuable probe for dissecting downstream GPR84 pathways.
Furthermore, this compound acts as a potent positive allosteric modulator (PAM) of orthosteric GPR84 agonists, such as decanoic acid and compound 1, thereby enhancing their potency ctdbase.org. While this compound's effects in human neutrophils are predominantly mediated by GPR84, studies have revealed significant off-target, non-GPR84 mediated effects in mouse bone marrow-derived neutrophils nih.govprobechem.comuni.lu. This off-target activity was observed even in GPR84 knock-out mice, indicating the presence of alternative targets in this specific cellular context.
Table 1: Key Pharmacological Parameters of this compound at Human GPR84
| Assay Type | Parameter | Value | Reference |
| cAMP Accumulation | EC₅₀ | 41.3 nM | ctdbase.orgbindingdb.orgdcchemicals.com |
| β-Arrestin Recruitment | EC₅₀ | 5.47 µM | ctdbase.orgbindingdb.org |
| Allosteric Modulation | Kʙ (allosteric) | 634 nM | ctdbase.orgbindingdb.org |
| G protein activation | Rank Order | 2-HTP > this compound > 6-OAU = DL-175 | uni-goettingen.de |
Development of Improved Pharmacological Tools Based on this compound Scaffolds with Enhanced Selectivity
This compound, a more potent analogue of 3,3′-diindolylmethane (DIM) at human GPR84, represents a significant advancement in GPR84 pharmacology nih.govdcchemicals.com. It demonstrates selectivity over related fatty acid receptors, such as FFA1 and FFA4, and the arylhydrocarbon receptor ctdbase.orgbindingdb.orgdcchemicals.com. This selectivity is crucial for minimizing confounding effects in research and potential therapeutic applications.
Despite its advantages, the observed off-target liabilities in mouse bone marrow-derived neutrophils underscore the ongoing need for developing improved pharmacological tools with enhanced selectivity across different species and cell types nih.govprobechem.comuni.lu. Extensive structure-activity relationship (SAR) studies on DIM derivatives, including this compound, have been instrumental in identifying compounds with improved potency and biased signaling profiles nih.govprobechem.comdcchemicals.com. The Gαi-biased agonism of this compound offers a unique advantage, as it may enable more sustained macrophage phagocytosis without inducing receptor desensitization, a common issue with non-biased agonists uni.lu. Future research will focus on leveraging the this compound scaffold to design next-generation GPR84 modulators that retain its beneficial biased agonism while mitigating off-target effects and achieving broader species selectivity. Understanding the molecular determinants of biased agonism will be paramount in this endeavor ctdbase.org.
Advanced Structural Biology Approaches to Define this compound-GPR84 Binding Interfaces
While structural information on the GPR84-Gi signaling complex with the orthosteric agonist 6-OAU has provided insights into an occluded binding pocket and receptor activation mechanisms uni.lu, direct high-resolution structural data for this compound in complex with GPR84 remain limited nih.gov. As an allosteric activator, this compound is hypothesized to bind to a distinct site on the receptor, inducing conformational changes that modulate orthosteric ligand binding and signaling. Mathematical analyses of allosteric interactions indicate that this compound binds human GPR84 with significantly higher affinity compared to decanoic acid and DIM ctdbase.org.
Preliminary mutagenesis studies have offered clues regarding the binding site of GPR84 antagonists that can block this compound's effects, implicating key residues such as Phe101, Phe335, and Trp360. Homology modeling and site-directed mutagenesis have been employed to explore ligand-GPR84 interactions and their pharmacological modes of action ctdbase.org. However, to fully understand the molecular basis of this compound's allosteric modulation, advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM) or X-ray crystallography, are critically needed. These approaches would enable the precise mapping of this compound's allosteric binding site and the elucidation of the conformational rearrangements within GPR84 upon this compound binding. Such detailed structural insights are essential to accelerate structure-based drug design efforts, leading to the development of even more potent and selective GPR84 modulators ctdbase.org.
Expanding the Understanding of GPR84 Modulation in Preclinical Disease Models
GPR84 is increasingly recognized as a promising therapeutic target for a range of inflammatory and fibrotic conditions, including idiopathic pulmonary fibrosis and inflammatory bowel disease (IBD) nih.govprobechem.com. Upregulation of GPR84 expression has been consistently observed during acute inflammatory responses, such as endotoxemia, and in chronic inflammatory conditions like diabetes, atherosclerosis, and IBD nih.govprobechem.comuni.lu.
Preclinical studies have demonstrated that this compound can promote chemotaxis of mouse bone marrow-derived neutrophils via GPR84. However, the aforementioned off-target effects of this compound in certain mouse models highlight the importance of careful interpretation and the continued need for highly selective tools in preclinical investigations nih.govprobechem.comuni.lu. The pro-inflammatory and pro-phagocytic functions of GPR84 suggest that its precise modulation could offer significant therapeutic benefits uni.lu. Future research will focus on leveraging this compound and its refined derivatives to further characterize the physiological and pathological roles of GPR84 in diverse preclinical disease models. This includes investigating the impact of its biased agonism on disease progression and exploring its potential for sustained therapeutic effects, thereby informing the development of novel GPR84-targeted therapies.
Q & A
Q. What is the primary pharmacological target of PSB-16671, and how is this determined experimentally?
this compound is a synthetic orthosteric/allosteric modulator of the G protein-coupled receptor GPR84. Its target specificity is validated through functional assays such as GTPγS binding experiments, which measure receptor activation by quantifying G protein coupling. For instance, dose-dependent increases in GTPγS uptake in RAW 264.7 cells (a macrophage model expressing GPR84) confirm its agonistic activity . Specificity is further assessed using receptor knockout models or competitive antagonists to rule out off-target interactions .
Q. What in vitro assays are commonly used to evaluate the efficacy of this compound in modulating GPR84 activity?
Standard assays include:
- GTPγS Binding : Quantifies G protein activation via radioactive GTPγS uptake, with dose-response curves (e.g., EC₅₀ values) to determine potency .
- Adenylate Cyclase Inhibition : Measures cAMP reduction via ELISA or FRET-based assays, as this compound inhibits adenylate cyclase downstream of GPR84 activation .
- β-Arrestin Recruitment Assays : Notably, this compound fails to induce β-arrestin recruitment, highlighting its biased signaling profile compared to other ligands like DIM .
Q. How do researchers validate the specificity of this compound for GPR84 in cellular models?
Specificity is confirmed through:
- Receptor Knockout/CRISPR Models : Comparing responses in wild-type vs. GPR84-deficient cells.
- Competitive Antagonism : Using selective GPR84 antagonists (e.g., PBI-4050) to block this compound effects.
- Off-Target Screening : Profiling against related GPCRs (e.g., GPR35, FFA2) to exclude cross-reactivity. Independent studies have identified off-target effects in neutrophils, necessitating rigorous controls .
Advanced Research Questions
Q. How should researchers address contradictory findings regarding this compound's effects on adenylate cyclase inhibition versus β-arrestin recruitment?
Contradictions arise from this compound’s biased agonism: it inhibits adenylate cyclase but does not recruit β-arrestin. To resolve this:
- Use Multiple Assay Endpoints : Combine GTPγS binding, cAMP measurement, and β-arrestin recruitment assays in parallel.
- Contextualize Cellular Models : Differences in receptor density, signaling bias, or cell type (e.g., macrophages vs. neutrophils) may explain discrepancies. For example, off-target effects in neutrophils suggest tissue-specific signaling .
- Leverage Computational Modeling : Predict receptor conformations favoring G protein vs. β-arrestin coupling to rationalize biased agonism .
Q. What methodological considerations are critical when designing dose-response experiments for this compound to ensure reproducibility?
Key factors include:
- Cell Line Selection : Use GPR84-expressing lines (e.g., RAW 264.7) with consistent passage numbers to minimize variability.
- Buffer Composition : Optimize Mg²⁺/Na⁺ concentrations in GTPγS assays to stabilize receptor-G protein interactions .
- Dose Range : Span 3–4 log units (e.g., 1 nM–10 µM) to capture full efficacy and calculate accurate EC₅₀ values.
- Normalization : Include a reference agonist (e.g., 2-HTP) to normalize responses across experiments .
Q. How can transcriptomic or proteomic approaches be integrated with functional assays to elucidate off-target effects of this compound?
- Multi-Omics Profiling : Perform RNA-seq or phosphoproteomics in this compound-treated cells to identify non-GPR84 pathways altered by the compound.
- Pathway Enrichment Analysis : Tools like IPA or GSEA can highlight enriched pathways (e.g., NF-κB, MAPK) linked to off-target activity.
- Validation via CRISPR/SiRNA : Knock down candidate off-target genes to confirm their role in observed effects. For example, this compound’s off-target activity in neutrophils was identified via comparative transcriptomics .
Methodological Tables
Q. Table 1. Key Assays for this compound Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
